Cas no 2172592-72-0 (1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
- 2172592-72-0
- EN300-1596538
-
- Inchi: 1S/C9H16N4OS/c1-6(2)8-7(9(10)15)11-12-13(8)4-5-14-3/h6H,4-5H2,1-3H3,(H2,10,15)
- InChI Key: NWJDHEFEYJBRTI-UHFFFAOYSA-N
- SMILES: S=C(C1=C(C(C)C)N(CCOC)N=N1)N
Computed Properties
- Exact Mass: 228.10448232g/mol
- Monoisotopic Mass: 228.10448232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 98Ų
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596538-0.05g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 0.05g |
$1247.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-0.1g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 0.1g |
$1307.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-0.25g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 0.25g |
$1366.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-0.5g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 0.5g |
$1426.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-1.0g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 1g |
$1485.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-2.5g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 2.5g |
$2912.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-5.0g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 5g |
$4309.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-10.0g |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 10g |
$6390.0 | 2023-06-04 | ||
| Enamine | EN300-1596538-50mg |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 50mg |
$1247.0 | 2023-09-23 | ||
| Enamine | EN300-1596538-100mg |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |
2172592-72-0 | 100mg |
$1307.0 | 2023-09-23 |
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
Introduction to 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172592-72-0)
1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide, with the CAS number 2172592-72-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a methoxyethyl and isopropyl substituent, contribute to its distinct chemical and biological properties.
The synthesis of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful and versatile method for constructing 1,2,3-triazoles. This reaction is part of the broader field of click chemistry, which emphasizes the formation of stable covalent bonds under mild conditions with high yields and selectivity. The CuAAC reaction has been widely used in the synthesis of complex molecules and has found applications in drug discovery, materials science, and bioconjugation.
Recent studies have highlighted the potential of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. These findings suggest that it may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has also been investigated for its antimicrobial properties. Research has demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
The pharmacokinetic profile of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has also been studied in detail. Preclinical studies in animal models have shown that it has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are crucial for its potential use as an orally administered therapeutic agent. Furthermore, the compound has demonstrated low toxicity in preliminary safety assessments, which is an important consideration for drug development.
In the context of drug delivery systems, 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide has been explored for its ability to enhance the solubility and stability of other active pharmaceutical ingredients (APIs). The triazole moiety in this compound can form hydrogen bonds with other molecules, making it a valuable component in prodrug strategies and drug conjugation technologies. This property has led to its use in the development of novel drug delivery systems that improve the therapeutic index and reduce side effects.
The structural versatility of 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide also makes it an attractive candidate for further chemical modifications. Researchers have synthesized various derivatives by altering the substituents on the triazole ring or by introducing additional functional groups. These modifications have led to compounds with enhanced biological activities and improved pharmacological properties. For example, some derivatives have shown increased potency against specific targets or improved selectivity for certain cell types.
In conclusion, 1-(2-methoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172592-72-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease areas and drug delivery systems.
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